N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains chlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the nucleophilic substitution reaction where the chlorophenyl group is introduced .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, the compound is used as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or protective effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenyl)acetamide include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar thiadiazole ring structure but with a sulfonamide group instead of an acetamide group.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide: This compound has a furan ring instead of a chlorophenyl group, giving it different chemical properties.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylthio)acetamide: This compound has a phenylthio group instead of a chlorophenyl group, which can affect its reactivity and biological activity.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups. The presence of both chlorophenyl and thiadiazole groups gives it unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13Cl2N3O2S |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-3-1-11(2-4-12)9-15(23)20-17-22-21-16(25-17)10-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23) |
InChI Key |
OLKXFAVFJXDVEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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